molecular formula C9H10OS2 B1216301 Acetyl benzyl disulfide CAS No. 5797-02-4

Acetyl benzyl disulfide

Cat. No. B1216301
CAS RN: 5797-02-4
M. Wt: 198.3 g/mol
InChI Key: MLZUENUQJKVZKC-UHFFFAOYSA-N
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Description

Acetyl benzyl disulfide is a type of aromatic disulfide . Disulfides are frequently found in pharmaceuticals, natural products, and biologically active molecules . They are used as vulcanizers, agents in the folding and stabilization of proteins, in the design of rechargeable lithium batteries, and as valuable synthetic intermediates in organic synthesis .


Synthesis Analysis

The synthesis of aromatic disulfides, such as acetyl benzyl disulfide, involves diverse approaches . One of the main strategies is the oxidative coupling of thiols . Thiols are relatively readily oxidized by various oxidants to disulfides . Acetyl, a readily dissociate electron-withdrawing group, serves as a preeminent mask for disulfide, which is utilized to construct unsymmetrical disulfide with arylboronic acid (Suzuki-type cross-coupling) or silicon-based nucleophiles (Hiyama-type cross-coupling) under mild copper-catalyzed oxidative cross-coupling conditions .


Chemical Reactions Analysis

The mechanism of disulfide bond cleavage in gaseous peptide and protein ions initiated by a covalently-attached regiospecific acetyl radical has been investigated . Highly selective S–S bond cleavages with some minor C–S bond cleavages are observed by a single step of collisional activation .

Scientific Research Applications

Fungicidal Activity

Acetyl benzyl disulfide has been explored for its fungicidal properties. A study conducted by Ayodele et al. (2003) synthesized acetyl substituted benzyl disulfides and assessed their fungicidal activity. The findings revealed that these compounds possess significant fungicidal properties, which could be beneficial in agricultural and pharmaceutical applications (Ayodele et al., 2003).

Chemical Reactions with Triphenylphosphine

Kawamura et al. (1975) investigated the reaction of acetyl benzyl disulfides with triphenylphosphine. This study provided insights into the chemical behavior of acetyl benzyl disulfides, which could be relevant in organic synthesis and the development of new chemical methodologies (Kawamura et al., 1975).

Solubility in Organic Solvents

The solubility of benzyl disulfide in various organic solvents was studied by Wang et al. (2013). Although this study focused on benzyl disulfide, it could provide a basis for understanding the solubility properties of related compounds like acetyl benzyl disulfide in different solvents, which is crucial for their application in chemical processes (Wang et al., 2013).

Application in Electronic Devices

Yang et al. (2019) demonstrated a method to improve graphdiyne-based materials using benzyl disulfide, indicating the potential of similar disulfides like acetyl benzyl disulfide in the enhancement of electronic devices, such as lithium-ion batteries (Yang et al., 2019).

Potential in Protein Research

Hung et al. (2022) explored direct addition reactions involving disulfide compounds, which could have implications for acetyl benzyl disulfide in protein research. This study provides a foundation for understanding how acetyl benzyl disulfide might be used in biological contexts (Hung et al., 2022).

CO2 Capture and Climate Change

Harris and Bushnell (2019) conducted a study on benzyl-disulfide's ability to bind CO2, suggesting the potential of similar compounds like acetyl benzyl disulfide in carbon capture and storage technologies, a crucial aspect in addressing climate change (Harris & Bushnell, 2019).

Safety And Hazards

The safety data sheet for benzil, a compound related to acetyl benzyl disulfide, indicates that it is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

S-benzylsulfanyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZUENUQJKVZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206703
Record name Acetyl benzyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl benzyl disulfide

CAS RN

5797-02-4
Record name Acetyl benzyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005797024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl benzyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
S Kawamura, A Sato, T Nakabayashi, M Hamada - Chemistry Letters, 1975 - journal.csj.jp
Acetyl benzyl and acetyl benzhydryl disulfides which were labeled with 35 S at acetylsulfenyl sulfur, were prepared, and were allowed to react with triphenylphosphine. Radioassay of …
Number of citations: 5 www.journal.csj.jp
E John, JA Potenza, HJ Schugar - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
S-Benzylthio thioacetate, C9H10OS2, Mr_-198.31, monoclinic, P21, a--5-7112 (5), b-8.1912 (5), c= 10.6486 (8) A, fl= 92.230 (8) o, V= 497.8 (1) A3, Z= 2, Din--1.32 (1), Ox= 1-323 Mg m-…
Number of citations: 2 scripts.iucr.org
S Kawamura, Y Otsuji, T Nakabayashi… - The Journal of …, 1965 - ACS Publications
… lc, just as benzyl disulfide ion attacks acetyl benzyl disulfide to give dibenzyl trisulfide.11 Hydrodisulfides may be viewed as unusual dialkyl disulfides, wherein one alkyl group is …
Number of citations: 38 pubs.acs.org
J TSURUGI, T NAKABAYASHI - The Journal of Organic Chemistry, 1959 - ACS Publications
… Acetyl benzyl disulfide. (Eq. As in the preparation of acetyl benzhydryl disulfide, 8.15 g. … of acetyl benzyl disulfide was treated with 25 ml. of dry 5N alcoholic hydrogen chloride. After …
Number of citations: 47 pubs.acs.org
ET Ayodele, AA Olajire, OS Amuda… - Bulletin of the Chemical …, 2003 - ajol.info
The synthesis and fungicidal activity of acetyl substituted benzyl disulfides 1 (a–g) are reported. The compounds were characterized by elemental analysis, nuclear magnetic resonance …
Number of citations: 12 www.ajol.info
T Chatterji, K Keerthi, KS Gates - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
… Thus, acetyl sulfenyl chloride, prepared from thioacetic anhydride and sulfuryl chloride, was reacted with benzyl mercaptan to afford acetyl benzyl disulfide (1, Scheme 1). Treatment of …
Number of citations: 83 www.sciencedirect.com
T Sawahata, RA Neal - Molecular Pharmacology, 1982 - Citeseer
The inhibition of rat liver microsomal cytochrome P-450 by benzyl hydrodisulfide has been examined as a model system for the inactivation of cytochrome P-450 seen during the …
Number of citations: 12 citeseerx.ist.psu.edu
K SIRAKAWA, O AKI, T TSUJIKAWA… - Chemical and …, 1970 - jstage.jst.go.jp
… Acetyl Benzyl Disulfide (VIII) IV (0.938 g) in H20 (15 ml) was added to an ice»cold solution of thiolacetic acid (0.38 g) in 4% mm, (15 ml) under vigorous stirring. After 15 min crystalline …
Number of citations: 47 www.jstage.jst.go.jp
白川研蔵, 安芸修躬, 辻川輝昭, 津田喬 - Chemical and Pharmaceutical …, 1970 - jlc.jst.go.jp
… Acetyl Benzyl Disulfide (VIII) IV (0.938 g) in H20 (15 ml) was added to an ice»cold solution of thiolacetic acid (0.38 g) in 4% mm, (15 ml) under vigorous stirring. After 15 min crystalline …
Number of citations: 2 jlc.jst.go.jp
L Liu, B Liu, Y Cui, Y Wu… - Journal of Food Science …, 2013 - search.proquest.com
Lipid oxidation and degradation are generally recognized as unfavorable reactions in food processing. However, lipids can be utilized to produce meat-like flavorings through reaction …
Number of citations: 3 search.proquest.com

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